molecular formula C10H12F3NO2S B14901998 (4-((Methylsulfonyl)methyl)-2-(trifluoromethyl)phenyl)methanamine

(4-((Methylsulfonyl)methyl)-2-(trifluoromethyl)phenyl)methanamine

Cat. No.: B14901998
M. Wt: 267.27 g/mol
InChI Key: BQTXQAOPCOSZOW-UHFFFAOYSA-N
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Description

(4-((Methylsulfonyl)methyl)-2-(trifluoromethyl)phenyl)methanamine is a compound that features both a trifluoromethyl group and a methylsulfonyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((Methylsulfonyl)methyl)-2-(trifluoromethyl)phenyl)methanamine typically involves multiple stepsThis process involves the use of carbon-centered radical intermediates . The methylsulfonyl group can be introduced via sulfonylation reactions, often using reagents like methylsulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-((Methylsulfonyl)methyl)-2-(trifluoromethyl)phenyl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group would yield sulfone derivatives, while reduction of a nitro group would yield the corresponding amine.

Scientific Research Applications

Chemistry

In chemistry, (4-((Methylsulfonyl)methyl)-2-(trifluoromethyl)phenyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl and methylsulfonyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, derivatives of this compound could potentially be developed as pharmaceuticals. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs .

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as increased thermal stability or resistance to chemical degradation .

Mechanism of Action

The mechanism of action of (4-((Methylsulfonyl)methyl)-2-(trifluoromethyl)phenyl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the methylsulfonyl group can participate in hydrogen bonding and other interactions . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4-(Methylsulfonyl)-3-(trifluoromethyl)phenyl)methanamine: Similar structure but different position of the trifluoromethyl group.

    (4-(Trifluoromethoxy)phenyl)methanamine: Contains a trifluoromethoxy group instead of a trifluoromethyl group.

    (4-(Methylsulfonyl)phenyl)methanamine: Lacks the trifluoromethyl group.

Uniqueness

The unique combination of the trifluoromethyl and methylsulfonyl groups in (4-((Methylsulfonyl)methyl)-2-(trifluoromethyl)phenyl)methanamine imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, as it can interact with molecular targets in ways that similar compounds cannot .

Properties

Molecular Formula

C10H12F3NO2S

Molecular Weight

267.27 g/mol

IUPAC Name

[4-(methylsulfonylmethyl)-2-(trifluoromethyl)phenyl]methanamine

InChI

InChI=1S/C10H12F3NO2S/c1-17(15,16)6-7-2-3-8(5-14)9(4-7)10(11,12)13/h2-4H,5-6,14H2,1H3

InChI Key

BQTXQAOPCOSZOW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CC1=CC(=C(C=C1)CN)C(F)(F)F

Origin of Product

United States

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